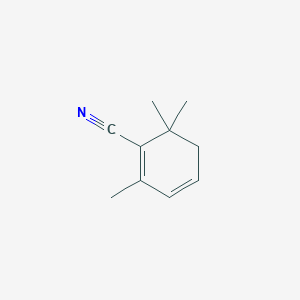

2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile

Description

Properties

IUPAC Name |

2,6,6-trimethylcyclohexa-1,3-diene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBKXUUTSLSJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072523 | |

| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72152-84-2 | |

| Record name | 2,6,6-Trimethyl-1,3-cyclohexadiene-1-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72152-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072152842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile: Properties and Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a nitrile derivative of the well-known bioactive compound safranal. While direct experimental data on this specific nitrile is limited in publicly accessible literature, this document synthesizes available information on its basic characteristics, predicted properties, and plausible synthetic routes. By drawing parallels with the extensively studied safranal, this guide offers insights into the potential applications of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile in drug discovery and development, particularly focusing on its structural relationship to a pharmacologically active scaffold.

Introduction: The Safranal Scaffold and the Nitrile Moiety

The 2,6,6-trimethylcyclohexa-1,3-diene core is a privileged scaffold in natural products, most notably represented by safranal (2,6,6-trimethylcyclohexa-1,3-dien-1-al), the primary aroma component of saffron.[1] Safranal has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticonvulsant, antioxidant, anti-inflammatory, and antidepressant properties.[1][2] The introduction of a nitrile group in place of the aldehyde functionality in safranal presents an intriguing avenue for modulating its physicochemical and biological properties. The nitrile group is a versatile functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a precursor for various other chemical transformations.

This guide aims to provide a foundational understanding of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, stimulating further research into its synthesis, characterization, and potential as a novel therapeutic agent.

Chemical Identity and Physicochemical Properties

2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a cyclic monoterpenoid nitrile. Its core structure consists of a cyclohexadiene ring with a nitrile group and three methyl substituents.

| Property | Value | Source |

| Chemical Name | 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile | [3] |

| Synonyms | 1-Cyano-2,6,6-trimethyl-1,3-cyclohexadiene, Safranal nitrile | [3] |

| CAS Number | 72152-84-2 | [3] |

| Molecular Formula | C₁₀H₁₃N | [3] |

| Molecular Weight | 147.22 g/mol | [3][4] |

| Boiling Point | 227.4 °C at 760 mmHg | [3] |

| Density | 0.94 g/cm³ | [3] |

| Flash Point | 91.2 °C | [3] |

| Refractive Index | 1.497 | [3] |

Spectroscopic Characterization (Predicted)

3.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the vinylic protons on the cyclohexadiene ring, the allylic protons, and the protons of the three methyl groups. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group.

3.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be characterized by signals for the two sp² carbons of the C=C double bonds, the sp² carbon of the C≡N group, the quaternary carbon bearing the gem-dimethyl groups, and the carbons of the methyl groups. The nitrile carbon would appear in the characteristic downfield region for cyano groups.

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show a sharp, medium-intensity absorption band around 2220 cm⁻¹ characteristic of the C≡N stretching vibration. Other significant peaks would include C-H stretching vibrations for the alkyl and vinylic protons, and C=C stretching vibrations for the conjugated diene system.

3.4. Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 147. Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the cyclohexadiene ring.

Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile

A plausible and efficient synthetic route to 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile involves the conversion of the readily available safranal. Several methods exist for the transformation of aldehydes to nitriles.[5][6][7] A one-pot synthesis from the corresponding aldehyde is often preferred for its efficiency.

4.1. Proposed Synthetic Protocol: One-Pot Conversion of Safranal to its Nitrile

This protocol is based on a general method for the conversion of aldehydes to nitriles using hydroxylamine hydrochloride.[7]

Workflow Diagram:

Caption: Proposed synthesis workflow for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add safranal (1 equivalent).

-

Reagent Addition: Add a suitable solvent such as N-methyl-2-pyrrolidone (NMP) followed by hydroxylamine hydrochloride (1.1-1.5 equivalents).

-

Reaction: Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired nitrile.

Causality Behind Experimental Choices:

-

Hydroxylamine Hydrochloride: This reagent serves as the nitrogen source for the formation of the nitrile through an oxime intermediate.

-

N-Methyl-2-pyrrolidone (NMP): NMP is a high-boiling polar aprotic solvent that can facilitate the reaction at elevated temperatures and dissolve the reactants.

-

Heating: The dehydration of the intermediate oxime to the nitrile is typically promoted by heat.

-

Aqueous Workup and Extraction: This is a standard procedure to separate the organic product from the water-soluble reagents and byproducts.

-

Column Chromatography: This purification technique is essential to isolate the target nitrile from any unreacted starting material and side products.

Reactivity and Stability

The reactivity of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is dictated by the conjugated diene system and the nitrile group.

-

Conjugated Diene: The diene system is susceptible to electrophilic addition and cycloaddition reactions (e.g., Diels-Alder reactions).

-

Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further chemical modifications.

-

Stability: The conjugated system contributes to the overall stability of the molecule. However, like many unsaturated compounds, it may be sensitive to oxidation and polymerization under certain conditions.

Potential Applications in Drug Development

Given the extensive pharmacological profile of safranal, its nitrile analogue, 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, represents a promising lead for drug discovery. The nitrile group can influence the molecule's polarity, metabolic stability, and ability to interact with biological targets.

Logical Relationship Diagram:

Caption: Potential drug development pathways for the nitrile derivative based on safranal's bioactivity.

6.1. Central Nervous System (CNS) Disorders:

Safranal has demonstrated anticonvulsant and antidepressant effects.[1] The nitrile derivative could be investigated for similar or enhanced activity, potentially with an improved pharmacokinetic profile.

6.2. Inflammatory Conditions:

The anti-inflammatory properties of safranal suggest that its nitrile analogue could be a candidate for the development of novel anti-inflammatory agents.[2]

6.3. Oncology:

Some studies have explored the anticancer potential of safranal.[8][9] The nitrile derivative could be screened for cytotoxic activity against various cancer cell lines.

Safety and Handling

Specific toxicity data for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is not available. However, based on the general reactivity of nitriles and the known properties of related compounds, the following precautions are recommended:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry place away from oxidizing agents.

Future Directions

The study of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is still in its infancy. Future research should focus on:

-

Validated Synthesis and Characterization: Development and publication of a detailed and reproducible synthetic protocol, along with complete spectroscopic characterization (NMR, IR, MS, etc.).

-

Pharmacological Evaluation: In vitro and in vivo studies to determine the biological activity of the nitrile derivative and compare it to safranal.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related nitrile analogues to understand the SAR and optimize for desired biological activities.

-

In Silico Modeling: Computational studies to predict ADME-Tox properties and guide further drug development efforts.

Conclusion

2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a structurally intriguing molecule that holds promise as a scaffold for the development of new therapeutic agents. While a comprehensive experimental profile is yet to be established, its relationship to the pharmacologically active safranal provides a strong rationale for further investigation. This technical guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this and related compounds, with the ultimate goal of unlocking their therapeutic potential.

References

- Alkaabi, A., Ahsan, K., Munawar, N., Samadi, A., El-Maghraby, H., Amin, A., & Greish, Y. (2024). Synthesis and characterization of safranal@MIL-88B(Fe) nanostructures and their preliminary anticancer and antibacterial characteristics.

- Boon, J. A., & Chai, C. L. L. (2015). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters, 17(19), 4992–4995.

- Bhandari, A., et al. (2017). Safranal Analogs as Antiproliferative Agents Against Pancreatic Cancer.

- EPA. (2023). 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-. Substance Details - SRS.

- Guidechem. (n.d.). 2,6,6-Trimethylcyclohexa-1,3-Diene-1-Carbonitrile 72152-84-2.

- Hosseinzadeh, H., & Talebzadeh, F. (2005). Anticonvulsant evaluation of safranal and crocin from Crocus sativus in mice. Fitoterapia, 76(7-8), 722-724.

- Kuhn, R., & Winterstein, A. (1933). Über die Konstitution des Picrocrocins und seine Beziehung zu dem Farbstoff des Safrans. Berichte der deutschen chemischen Gesellschaft (A and B Series), 66(11), 1733-1740.

- National Center for Biotechnology Information. (n.d.). 2,6,6-Trimethyl-1,3-cyclohexadiene. PubChem Compound Summary for CID 10898711.

- Nelson, D. A. (1953). The synthesis of safranal. Massachusetts Institute of Technology.

- NIST. (n.d.). 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-. NIST Chemistry WebBook.

- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.

- Rattanapan, A., et al. (2020). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PMC.

- Sharghi, H., & Sarvari, M. H. (2002). A mild and versatile method for the conversion of aldehydes to nitriles using hydroxylamine hydrochloride. Tetrahedron, 58(52), 10323-10328.

- Sigma-Aldrich. (n.d.). 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.

- SpectraBase. (n.d.). 2,6,6-Trimethylcyclohexa-1,3-diene-1-carbaldehyde.

- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.

- Veisi, H., Ghorbani-Vaghei, R., & Karimi-Jashni, A. (2011). A green and efficient one-pot conversion of aldehydes into nitriles using in situ generated iodine azide. Synthesis, 2011(11), 1747-1750.

- Verma, R. P., & Hansch, C. (2007). QSAR modeling of the cytotoxicity of anticancer drugs. Chemical Reviews, 107(7), 3028-3077.

- Wikipedia. (n.d.). Safranal.

- Zare, A., et al. (2023). Pharmacological effects of Safranal: An updated review. Iranian Journal of Basic Medical Sciences, 26(9), 1009-1021.

- Zhang, S., et al. (2020). Description of Druglike Properties of Safranal and Its Chemistry behind Low Oral Exposure. ACS Omega, 5(14), 7856-7865.

- Zhu, J. L., et al. (2007). A new and efficient one-pot conversion of various aldehydes into the corresponding nitriles under mild reaction conditions. Synlett, 2007(8), 1317-1319.

- Cheméo. (n.d.). 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-.

- PubChem. (n.d.). 2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde.

- NIST. (n.d.). 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one.

- Google Patents. (n.d.).

- Google Patents. (n.d.). EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.

- Google Patents. (n.d.).

- Google Patents. (n.d.). JPH0791256B2 - Process for producing 1,3,3-trimethyl-5-oxo-cyclohexane-carbonitrile.

- Google Patents. (n.d.). EP0118809B1 - Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)

- Hosseinzadeh, H., & Shariaty, V. M. (2007). Anti-inflammatory and analgesic effects of saffron (Crocus sativus L.) stigma and petal extracts in mice. Journal of Medicinal Plants, 6(23), 1-9.

Sources

- 1. DE2202066C2 - Trimethylcyclohexane, hexene and hexadiene derivatives and their use in food and luxury foods, beverages or pharmaceutical preparations - Google Patents [patents.google.com]

- 2. Pharmacological effects of Safranal: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. Synthesis and characterization of safranal@MIL-88B(Fe) nanostructures and their preliminary anticancer and antibacterial characteristics - Materials Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile and a Methodological Case Study of its Analogue, Safranal

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. Due to the limited availability of detailed experimental data for this specific molecule in peer-reviewed literature, this guide further presents an in-depth methodological case study of a structurally similar and extensively researched analogue, safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde). By examining the established protocols for the synthesis and characterization of safranal, we offer a robust framework for the potential analysis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, thereby providing valuable, field-proven insights for researchers in drug discovery and chemical synthesis.

Part 1: Physicochemical Profile of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile

2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, identified by the CAS number 72152-84-2, is a nitrile-containing organic compound. While it is available from commercial suppliers for research purposes, comprehensive characterization data is not widely published in scientific literature. The available information, primarily from chemical databases and supplier specifications, is summarized below.

General Properties

| Property | Value | Source |

| CAS Number | 72152-84-2 | [1] |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| IUPAC Name | 2,6,6-trimethylcyclohexa-1,3-diene-1-carbonitrile | [2] |

| Canonical SMILES | CC1=C(C#N)C(C)(C)CC=C1 | [2] |

| InChI Key | MDBKXUUTSLSJDH-UHFFFAOYSA-N | [3] |

Predicted Physicochemical Data

The following data are based on computational predictions and information from chemical supplier databases. These values should be considered as estimates pending experimental verification.

| Property | Predicted Value | Source |

| Boiling Point | 227.4 °C at 760 mmHg | [4] |

| Density | 0.94 g/cm³ | [4] |

| Flash Point | 91.2 °C | [4] |

| Refractive Index | 1.497 | [4] |

| LogP | 2.81 | [4] |

Note on Data Scarcity: As of the compilation of this guide, there is a notable absence of publicly available, peer-reviewed experimental data for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. This includes a lack of published synthesis procedures and spectroscopic analyses such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data gap necessitates a predictive and comparative approach for its study.

Part 2: A Methodological Framework for Characterization: The Safranal Case Study

To provide a practical and scientifically rigorous guide, we will now focus on safranal (CAS 116-26-7), a close structural analogue of our target compound. Safranal shares the same 2,6,6-trimethylcyclohexa-1,3-diene core, differing only by the presence of a carbaldehyde group in place of the carbonitrile group. Safranal is the primary aroma component of saffron and has been extensively studied, providing a wealth of experimental data.[1][5] The analytical workflows detailed for safranal serve as a blueprint for the characterization of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.

Physicochemical Properties of Safranal

| Property | Value | Source |

| CAS Number | 116-26-7 | [5] |

| Molecular Formula | C₁₀H₁₄O | [5] |

| Molecular Weight | 150.22 g/mol | [5] |

| Appearance | Yellowish liquid | [4] |

| Boiling Point | 70 °C at 1 mmHg | [5] |

| Density | 0.9734 g/cm³ | [5] |

| LogP | 2.21 - 2.47 | [3] |

| UV-Vis λmax | 330 nm | [6] |

Synthesis of the Cyclohexadiene Core

The synthesis of the 2,6,6-trimethylcyclohexa-1,3-diene skeleton is a critical step. A common route to safranal involves the cyclization of citral, followed by further modifications.[7][8]

Flowchart of the GC-MS characterization process.

Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. [9]2. ¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended.

-

Experiment: A standard proton experiment (e.g., Bruker 'zg30').

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Experiment: A proton-decoupled carbon experiment (e.g., Bruker 'zgpg30').

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR (Optional but Recommended):

-

COSY: To establish ¹H-¹H correlations (proton-proton coupling).

-

HSQC: To determine direct ¹H-¹³C correlations (which proton is attached to which carbon).

-

HMBC: To identify long-range ¹H-¹³C correlations, which is crucial for piecing together the molecular structure.

-

-

Data Analysis: Integrate ¹H signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals, confirming the structure of the 2,6,6-trimethylcyclohexa-1,3-diene core and the identity of the functional group. For the nitrile analogue, a key signal in the ¹³C NMR would be the nitrile carbon, typically appearing around 115-125 ppm.

Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The presence of a strong, sharp absorption band is indicative of a specific bond vibration.

Experimental Protocol:

-

Sample Preparation: The analysis can be performed on a neat liquid sample (using NaCl or KBr plates) or as a thin film.

-

Acquisition: Obtain the spectrum using an ATR-FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Analysis:

-

For safranal , look for a strong C=O stretch of the conjugated aldehyde around 1650-1670 cm⁻¹.

-

For 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile , the key diagnostic peak would be the C≡N (nitrile) stretch, which is a sharp, medium-intensity band appearing in the 2210-2260 cm⁻¹ region.

-

Both compounds would also show C=C stretching bands for the conjugated diene system around 1600-1650 cm⁻¹ and C-H stretching and bending vibrations.

-

Part 3: Safety and Handling

General Precautions: As with any research chemical, 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Safranal as an Analogue: Safranal is classified as a combustible liquid and can cause skin and serious eye irritation. [10]It may also cause an allergic skin reaction. [10]Given the structural similarity, it is prudent to assume that 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile may have similar hazards until proven otherwise.

Conclusion

While 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile remains a compound with limited publicly available data, its physicochemical properties can be predicted, and a robust strategy for its experimental characterization can be designed. By leveraging the extensive research on its close structural analogue, safranal, this guide provides a detailed methodological framework. The protocols for GC-MS, NMR, and IR spectroscopy outlined herein represent a comprehensive approach to confirming the identity, purity, and structure of this and other related cyclohexadiene derivatives, thereby supporting advancements in chemical synthesis and drug development.

References

-

Pharmaffiliates. 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. [Cited 2026 Jan 12]. Available from: [Link]

-

Wikipedia. Safranal. [Updated 2023 Nov 21; Cited 2026 Jan 12]. Available from: [Link]

- Hosseini A, Razavi BM, Hosseinzadeh H. Safranal: From an Aromatic Natural Product to a Rewarding Pharmacological Agent. Avicenna J Phytomed. 2013;3(1):1-14.

- Frusciante S, Lioi L, Tinti A, et al. Nuclear Magnetic Resonance-Based Quality Assessment of Vermont-Grown Saffron (Crocus sativus L.): Optimal Drying Conditions and Mechanistic Implications. J Agric Food Chem. 2020;68(14):4237-4244.

- Bhandari S, Kumar R, Singh B. Description of Druglike Properties of Safranal and Its Chemistry behind Low Oral Exposure. ACS Omega. 2020;5(17):9813-9824.

-

The Perfumer's Apprentice. SAFETY DATA SHEET - SAFRANAL 9283. [Published 2023 Jun 15]. Available from: [Link]

- D'Archivio M, Giannitto A, Maggi F, Ruggieri F. Use of SPME–GC–MS in the Study of Time Evolution of the Constituents of Saffron Aroma: Modifications of the Composition.

-

The Perfumers Apprentice. SAFETY DATA SHEET - SAFRANAL 9283. [Cited 2026 Jan 12]. Available from: [Link]

-

Massachusetts Institute of Technology. The synthesis of safranal. [Published 1953]. Available from: [Link]

- Decaux M, Simal-Gandara J. Determination of saffron (Crocus sativus L.) components in crude plant extract using high-performance liquid chromatography.

- Farag MA, Mahrous EA, El-Ahmady SH, et al.

-

Massachusetts Institute of Technology. The synthesis of safranal. [Published 1953]. Available from: [Link]

-

ResearchGate. The synthesis of safranal. [Published 1953]. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62775, Damascenone. [Cited 2026 Jan 12]. Available from: [Link].

-

ResearchGate. Gas chromatography of safranal as preferable method for the commercial grading of saffron (Crocus sativus L.). [Published 2020]. Available from: [Link]

- Vista S, Trella A, Marini F, et al. Saffron Samples of Different Origin: An NMR Study of Microwave-Assisted Extracts. Foods. 2014;3(3):407-417.

- Hadj-Mahammed M, Saidi M, Messaoudi M, et al.

- D'Auria M, Racioppi R. Use of SPME–GC–MS in the Study of Time Evolution of the Constituents of Saffron Aroma: Modifications of the Composition.

- Vista S, Trella A, Marini F, et al. Saffron Samples of Different Origin: An NMR Study of Microwave-Assisted Extracts. Foods. 2014;3(3):407-417.

- Gunning Y, Davies KS, Kemsley E. Authentication of saffron using 60 MHz >1>H NMR spectroscopy. University of East Anglia. 2023.

- Farag MA, Mahrous EA, El-Ahmady SH, et al.

-

IEEE Xplore. Assessment of Indian Saffron (Crocus sativus L.) Quality Using Image Analysis and GC-MS-Based Aroma Profiling. [Published 2023]. Available from: [Link]

- Zalacaín A, Díaz-Plaza EM, Blázquez I, Carmona M, Alonso GL. FT-NIR Spectrometry Approach for Determining Saffron Origin. Safranerio.

- García-Rodríguez C, Pérez-Gálvez A. Determination of Saffron Flower Metabolites by Near-Infrared Spectroscopy for Quality Control. MDPI. 2024;13(12):2064.

- Yilmaz S, Goral G. The Chemistry of Saffron (Crocus Sativus L.): Nature's Red Gold.

-

Venkatramna Industries. MSDS-Saffron.pdf. [Cited 2026 Jan 12]. Available from: [Link]

-

ResearchGate. FT-IR spectra of saffron volatile extracts from samples originated from Greece, Iran, Italy and Spain. [Published 2019]. Available from: [Link]

- Hosseinzadeh H, Shariaty VM, Sameni AK, Taghiabadi E. Acute and Subacute Toxicity of Safranal, a Constituent of Saffron, in Mice and Rats. Iranian Journal of Pharmaceutical Research. 2013;12(Suppl):145-151.

- Hosseinzadeh H, Razavi BM. Chapter 34. Safety and toxicity of saffron. In: Saffron. Woodhead Publishing; 2020. p. 415-426.

-

ResearchGate. FT-IR spectrum of safranal and safranal-resin complex. [Published 2019]. Available from: [Link]

Sources

- 1. Safranal: From an Aromatic Natural Product to a Rewarding Pharmacological Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. Description of Druglike Properties of Safranal and Its Chemistry behind Low Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Safranal - Wikipedia [en.wikipedia.org]

- 6. The Chemistry of Saffron (Crocus Sativus L.): Nature’s Red Gold – Oriental Journal of Chemistry [orientjchem.org]

- 7. The synthesis of safranal [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

An Inquiry into the Enigmatic Compound: 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile

Foreword for the Scientific Community

To our fellow researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. It is in this spirit that we embarked on creating a comprehensive technical guide for 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (CAS No. 72152-84-2). However, our extensive search of the current scientific literature has revealed a significant knowledge gap surrounding this specific molecule. While its structural relatives, the damascones and safranal, are well-documented, this nitrile derivative remains largely uncharacterized in public-domain research.

This document, therefore, transitions from a traditional whitepaper to a scientific prospectus. It will outline the known chemical identity of the target compound, delve into the established chemistry and biological activities of its structural analogues, and, through this lens, propose a logical framework for future research and potential applications. Our goal is to illuminate the path for investigating this scientifically obscure compound, providing a foundation upon which new discoveries can be built.

Compound Identification and Physicochemical Properties

2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a distinct organic molecule with the following identifiers[1][2][3][4][5]:

| Property | Value |

| CAS Number | 72152-84-2 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| IUPAC Name | 2,6,6-trimethylcyclohexa-1,3-diene-1-carbonitrile |

| SMILES | CC1=C(C#N)C(C)(C)CC=C1 |

| InChI Key | MDBKXUUTSLSJDH-UHFFFAOYSA-N |

The Scientific Landscape of the 2,6,6-Trimethylcyclohexa-1,3-diene Scaffold

The 2,6,6-trimethylcyclohexa-1,3-diene core is a well-known structural motif found in a variety of natural and synthetic compounds. Understanding the chemistry and biology of these analogues provides a crucial starting point for hypothesizing the potential of the nitrile derivative.

Synthesis and Reactivity: Lessons from Analogues

While a direct, published synthesis for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is elusive, the synthesis of related compounds offers valuable insights. For instance, the synthesis of β-damascenone, a ketone analogue, often involves the manipulation of ionone precursors. A plausible synthetic approach for our target nitrile could involve the conversion of a corresponding aldehyde or ketone precursor.

A general retrosynthetic analysis suggests that the carbonitrile could be synthesized from a suitable precursor such as safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde) through various established cyanation methods.

Figure 1: A conceptual retrosynthetic pathway for the target nitrile.

The reactivity of the diene system in this scaffold is well-documented, particularly its participation in Diels-Alder reactions[6]. The electron-withdrawing nature of the nitrile group is expected to influence the dienophilic character of the molecule, potentially opening avenues for novel cycloaddition chemistries.

Biological Significance of Structural Relatives

Compounds featuring the 2,6,6-trimethylcyclohexa-1,3-diene scaffold have demonstrated a range of biological activities, suggesting that the nitrile derivative could also possess interesting pharmacological properties.

-

Safranal (Aldehyde Analogue): As a major component of saffron, safranal has been investigated for its potential neuroprotective, anticonvulsant, and antioxidant effects[7].

-

Damascones (Ketone Analogues): These compounds are primarily known for their potent fragrance and are key components in the flavor and perfume industries[8][9][10]. Some studies have also explored their potential antioxidant properties[9].

-

General Cyclohexadiene Derivatives: The broader class of cyclohexadiene-containing molecules has been explored for various therapeutic applications. For instance, certain cyclohexane-1,3-dione derivatives have been investigated as potential anticancer agents, targeting receptor tyrosine kinases in non-small-cell lung cancer[11][12].

This precedent suggests that 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a prime candidate for biological screening, particularly in the areas of oncology and neuroscience.

Proposed Research Directions and Experimental Protocols

Given the dearth of specific data, we propose a structured research plan to characterize 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.

Synthesis and Characterization Workflow

The initial phase of research should focus on establishing a reliable synthetic route and thoroughly characterizing the compound.

Figure 2: A proposed workflow for the synthesis and characterization of the target compound.

Protocol Outline: Synthesis via Oxime Dehydration (Hypothetical)

-

Oxime Formation: React safranal with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) with a mild base (e.g., pyridine) to form the corresponding oxime.

-

Dehydration: Subject the purified oxime to a dehydrating agent (e.g., acetic anhydride, thionyl chloride) to yield 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.

-

Purification: Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy, and HPLC.

Biological Screening Cascade

Following successful synthesis and characterization, a tiered approach to biological screening is recommended.

Figure 3: A proposed cascade for the biological evaluation of the target compound.

Conclusion and Future Outlook

2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile represents an unexplored corner of chemical space. While the absence of existing research presents a challenge, it also offers a unique opportunity for novel discoveries. The structural similarities to well-characterized, biologically active compounds provide a strong rationale for its investigation. The synthetic and screening strategies outlined in this prospectus offer a clear path forward for researchers to elucidate the properties and potential applications of this enigmatic molecule. It is our hope that this document will catalyze new research efforts, ultimately transforming this unknown compound into a valuable tool for science and medicine.

References

Due to the lack of specific literature for 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, the following references pertain to its identification and to related compounds discussed in this prospectus.

-

2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile | CAS: 72152-84-2 | Chemical Product. Finetech Industry Limited. [Link]

-

Chemical Name : 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile | Pharmaffiliates. Pharmaffiliates. [Link]

-

2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile CAS 72152-84-2. AHH Chemical Co., Ltd. [Link]

-

Synthesis of 2,6,6-trimethyl-1-(3-acetoxy-but-1-ynyl)cyclohexa-1,3-diene - PrepChem.com. PrepChem.com. [Link]

- US3890370A - Process for preparing 2,6,6-trimethyl 1-alkoxycarbonyl-2,4-cyclohexadienes.

-

Synthesis of δ-damascone [trans-1-(2,6,6-trimethylcyclohex-3-enyl)but-2-en-1-one] and β-damascenone [trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one]. Royal Society of Chemistry. [Link]

-

Damascenone | C13H18O | CID 62775 - PubChem. National Institutes of Health. [Link]

-

Saffron - Wikipedia. Wikipedia. [Link]

-

Synthesis of β-Damascenone - PrepChem.com. PrepChem.com. [Link]

-

beta-Damascenone | C13H18O | CID 5366074 - PubChem. National Institutes of Health. [Link]

-

Substance Information Document beta-Damascenone. European Chemicals Agency. [Link]

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC. National Center for Biotechnology Information. [Link]

-

(E)-beta-damascenone 2,6,6-trimethyl-1-trans-crotonoyl-1,3-cyclohexadiene - The Good Scents Company. The Good Scents Company. [Link]

-

1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC. National Center for Biotechnology Information. [Link]

-

1,3-cyclohexadiene - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (2E,4E)-3-Methyl-5-(2,6,6-triMethyl-1,3-cyclohexadien-1-yl)-2,4-pentadienenitrile synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. EP0118809B1 - Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, utilization of same and process for its preparation; cycloaliphatic ketone and alcohol intermediates - Google Patents [patents.google.com]

- 7. Saffron - Wikipedia [en.wikipedia.org]

- 8. Damascenone | C13H18O | CID 62775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 23726-93-4: β-Damascenone | CymitQuimica [cymitquimica.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYCLOHEXENE-1-CARBONITRILE CAS#: 1855-63-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile

This technical guide provides a comprehensive analysis of the molecular structure of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a compound of interest to researchers in organic synthesis, fragrance chemistry, and drug discovery. Given the scarcity of published experimental data for this specific molecule, this guide employs a combination of theoretical predictions, comparative analysis with structurally related compounds, and established principles of organic chemistry to elucidate its structural and spectroscopic characteristics. This approach is designed to offer valuable, field-proven insights for professionals engaged in advanced chemical research.

Molecular Identity and Structural Framework

2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is identified by the CAS Number 72152-84-2 and possesses the molecular formula C₁₀H₁₃N.[1] Its molecular weight is approximately 147.22 g/mol .[1] The core of the molecule is a cyclohexadiene ring, featuring a conjugated system of double bonds at the 1- and 3-positions. This diene system is substituted with a nitrile group (-C≡N) at the 1-position and a methyl group at the 2-position. A gem-dimethyl group is located at the 6-position of the ring.

The structural framework, defined by its SMILES string CC1=C(C(CC=C1)(C)C)C#N, indicates a planar conjugated system within the cyclohexadiene ring, which is expected to influence its chemical reactivity and spectroscopic properties.

Caption: 2D structure of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.

Proposed Synthesis Protocol: A Chemically Sound Approach

One of the most direct and high-yielding methods involves the in-situ formation of an O-acyl oxime followed by its conversion to the nitrile. This can be achieved using an O-benzoyl hydroxylamine derivative as the nitrogen source in the presence of a Brønsted acid.[1]

Caption: Proposed workflow for the synthesis of the target nitrile from safranal.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve safranal (1 equivalent) in acetonitrile.

-

Reagent Addition: To the stirred solution, add O-(4-CF3-benzoyl)-hydroxylamine (1.1 equivalents).

-

Catalysis: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (0.1 equivalents).

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Reagent: O-benzoyl hydroxylamines are effective as they generate an intermediate O-acyl oxime in situ, which readily eliminates the benzoic acid derivative to form the stable nitrile.[1]

-

Solvent and Catalyst: Acetonitrile is a common polar aprotic solvent for such reactions. The Brønsted acid catalyzes the dehydration of the intermediate oxime.

-

Self-Validating System: The purity and identity of the final product can be unequivocally confirmed by the spectroscopic methods detailed in the following section. The disappearance of the aldehyde proton signal and the appearance of the characteristic nitrile peak in the IR spectrum would validate the success of the transformation.

In-Depth Spectroscopic Analysis

In the absence of published experimental spectra, a combination of predictive tools and comparative analysis with the known spectra of safranal provides a robust characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile are presented below, alongside the experimental data for safranal for a direct comparison.

Table 1: Predicted ¹H NMR Data for the Target Nitrile and Experimental Data for Safranal

| Proton Assignment | Predicted ¹H Chemical Shift (ppm) for Nitrile | Experimental ¹H Chemical Shift (ppm) for Safranal | Rationale for Shift Difference |

| Olefinic H (C3-H) | ~5.9 - 6.1 | ~5.9 | Minimal change expected as it is distant from the functional group. |

| Olefinic H (C4-H) | ~5.8 - 6.0 | ~5.8 | Minimal change expected. |

| Allylic CH₂ (C5-H₂) | ~2.1 - 2.3 | ~2.1 | Minor deshielding effect from the nitrile group. |

| Methyl H (C2-CH₃) | ~1.9 - 2.1 | ~1.9 | Minor deshielding effect. |

| Gem-dimethyl H (C6-(CH₃)₂) | ~1.0 - 1.2 | ~1.1 | Negligible change expected. |

| Aldehyde H (C1-CHO) | N/A | ~10.1 | Signal is absent in the nitrile. |

Table 2: Predicted ¹³C NMR Data for the Target Nitrile and Experimental Data for Safranal

| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) for Nitrile | Experimental ¹³C Chemical Shift (ppm) for Safranal | Rationale for Shift Difference |

| Nitrile C (C1-CN) | ~118 - 122 | N/A | Characteristic chemical shift for a nitrile carbon. |

| Aldehyde C (C1-CHO) | N/A | ~191 | Signal is absent in the nitrile. |

| Olefinic C (C1) | ~130 - 135 | ~134 | The carbon attached to the functional group will experience a significant shift. |

| Olefinic C (C2) | ~138 - 142 | ~139 | Minor effect. |

| Olefinic C (C3) | ~128 - 132 | ~129 | Minor effect. |

| Olefinic C (C4) | ~125 - 129 | ~126 | Minor effect. |

| Allylic C (C5) | ~33 - 36 | ~34 | Minor effect. |

| Quaternary C (C6) | ~39 - 42 | ~40 | Minor effect. |

| Methyl C (C2-CH₃) | ~20 - 23 | ~21 | Minor effect. |

| Gem-dimethyl C (C6-(CH₃)₂) | ~26 - 29 | ~27 | Minor effect. |

Note: Predicted values are based on standard NMR prediction algorithms and comparative analysis. Experimental values for safranal are sourced from publicly available data.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for identifying key functional groups. For 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, the most diagnostic absorption would be the stretching vibration of the nitrile group.

-

-C≡N Stretch: A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹.[3][4] The conjugation with the diene system is expected to shift this absorption to a slightly lower wavenumber compared to a saturated alkyl nitrile.[5]

-

C=C Stretch: Absorptions corresponding to the conjugated diene system would appear in the 1600-1650 cm⁻¹ region.

-

C-H Stretch: Bands for sp² and sp³ C-H stretches will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 147.

-

Fragmentation Pattern: Common fragmentation pathways for alkyl nitriles include the loss of an α-hydrogen and α-cleavage. For this molecule, a significant fragment could arise from the loss of a methyl radical from the gem-dimethyl group, leading to a stable tertiary carbocation, resulting in a peak at m/z = 132 (M-15).

Conclusion

This technical guide provides a detailed molecular structure analysis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. By leveraging predictive methodologies and comparative analysis with the well-characterized analogue, safranal, we have established a robust profile of its key structural and spectroscopic features. The proposed synthesis protocol offers a practical and efficient route for its preparation, enabling further experimental investigation. This document serves as a valuable resource for researchers and professionals in the chemical sciences, providing a solid foundation for future studies involving this compound.

References

-

PubChem. 2,6,6-trimethylcyclohexa-1,3-diene-1-carbonitrile. [Link]

-

Zhang, G. et al. (2015). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters, 17(19), 4834–4837. [Link]

-

Chemistry LibreTexts. Preparation of Nitriles. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NIST Chemistry WebBook. 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-. [Link]

-

University of Manitoba. Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. 1H and 13C-NMR data ( δ, ppm) of safranal (SAF). [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

An In-depth Technical Guide to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile: Synthesis, History, and Characterization

Introduction: Unveiling a Niche Nitrile

2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a specialized organic compound, holds a unique position at the intersection of fragrance chemistry and synthetic methodology. While not as extensively documented as its aldehyde precursor, safranal, this nitrile derivative presents intriguing possibilities for fine chemical synthesis and as a potential building block in drug discovery. Its structural relationship with safranal, the principal aroma component of saffron, provides a rich historical and chemical context.[1][2] This guide offers a comprehensive exploration of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, from the historical discovery of its parent compound to a detailed, practical approach for its synthesis and characterization.

A Legacy Rooted in Saffron: The History of the Safranal Scaffold

The story of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is intrinsically linked to the history of safranal. The journey to understanding this molecular framework began with the study of saffron, the prized spice derived from the stigmas of Crocus sativus flowers.

In 1922, Winterstein and Teleczky first isolated safranal from picrocrocin, a glucoside abundant in saffron.[3][4][5] However, its precise structure remained elusive. It was not until 1933 that Kuhn and Winterstein successfully hydrolyzed picrocrocin to yield safranal and glucose in a 1:1 ratio, definitively elucidating the structures of both compounds.[3][4][5]

Early attempts to synthesize safranal were met with significant challenges, often resulting in low yields. In 1936, Kuhn and Wendt reported a synthesis from β-cyclocitral via a dehydrogenation reaction using selenous acid, but the yields were a mere 1-3%.[3][5][6] Another notable effort by Karrer and Ochsner involved the bromination of α-cyclocitral with N-bromosuccinimide followed by dehydrobromination; however, this led to an unexpected molecular rearrangement rather than the desired safranal.[3][5] These early struggles underscored the complexities of manipulating the dienyl system of the safranal scaffold.

Over the years, more refined synthetic strategies have been developed, often starting from citral, which can be cyclized to a mixture of α- and β-cyclocitral.[3][4] The subsequent conversion to safranal has been a subject of continued investigation, highlighting the compound's importance in the fragrance industry and as a synthetic target.

From Aldehyde to Nitrile: A Proposed Synthetic Pathway

The synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile from its readily available precursor, safranal, can be efficiently achieved through a well-established two-step chemical transformation: the formation of an aldoxime intermediate, followed by its dehydration to the corresponding nitrile. This approach is favored for its reliability and the relatively mild conditions required.

Step 1: Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-carbaldehyde Oxime

The initial step involves the condensation of safranal with hydroxylamine. This reaction is a classic method for converting aldehydes and ketones to their corresponding oximes.

Experimental Protocol: Oxime Formation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve safranal (1 equivalent) in ethanol.

-

Reagent Addition: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents). The base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.

-

Purification: The crude 2,6,6-trimethylcyclohexa-1,3-dien-1-carbaldehyde oxime can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Dehydration of the Aldoxime to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile

The second and final step is the dehydration of the synthesized aldoxime to the target nitrile. A variety of dehydrating agents can be employed for this transformation, ranging from classic reagents to more modern catalytic systems. A common and effective method involves the use of acetic anhydride.

Experimental Protocol: Dehydration to Nitrile

-

Reaction Setup: The purified 2,6,6-trimethylcyclohexa-1,3-dien-1-carbaldehyde oxime (1 equivalent) is dissolved in a suitable solvent such as acetic anhydride, which can also serve as the dehydrating agent.

-

Reaction Conditions: The mixture is heated, often to reflux, for several hours. The progress of the reaction should be monitored by TLC or gas chromatography (GC).

-

Work-up and Isolation: After the reaction is complete, the excess acetic anhydride is carefully quenched by the slow addition of water or a saturated solution of sodium bicarbonate. The aqueous mixture is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated.

-

Purification: The resulting crude 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile can be purified by vacuum distillation or column chromatography to yield the final product.

Biocatalytic Approaches: A Greener Alternative

In recent years, biocatalytic methods for the synthesis of nitriles have gained significant attention as they offer a more environmentally friendly alternative to traditional chemical methods.[7] Enzymes such as aldoxime dehydratases can catalyze the direct conversion of aldoximes to nitriles under mild, aqueous conditions, often with high specificity and yield.[8][9][10] This chemoenzymatic approach, involving the chemical synthesis of the aldoxime followed by enzymatic dehydration, represents a promising avenue for the sustainable production of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.[8][9]

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of the synthesized 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile would rely on a combination of spectroscopic and physical methods.

| Property | Description |

| Molecular Formula | C₁₀H₁₃N[11] |

| Molecular Weight | 147.22 g/mol [11] |

| CAS Number | 72152-84-2[11] |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic signals for the vinyl protons of the cyclohexadiene ring, as well as the methyl groups. The absence of the aldehydic proton signal (typically around 9-10 ppm) and the oxime proton signal would confirm the conversion.

-

¹³C NMR would show a signal for the nitrile carbon (typically in the range of 115-125 ppm) and the disappearance of the aldehyde carbonyl carbon signal (around 190 ppm).

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile functional group. The disappearance of the broad -OH stretch of the oxime and the C=O stretch of the aldehyde would also be key diagnostic features.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the nitrile, confirming its elemental composition.

Potential Applications and Future Outlook

While the direct applications of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile are not extensively reported, its structural features suggest potential uses in several areas. In the fragrance and flavor industry, nitriles can serve as stable precursors to other functional groups or possess unique olfactory properties themselves. In the realm of medicinal chemistry and drug development, the nitrile group is a versatile functional handle that can participate in various chemical transformations to build more complex molecular architectures. Furthermore, nitriles are known bioisosteres for other functional groups and can be incorporated into molecules to modulate their pharmacological properties.

The continued development of efficient and sustainable synthetic routes to this and other similar nitriles will undoubtedly pave the way for their broader investigation and potential commercialization.

Diagrams

Caption: Proposed two-step synthesis of the target nitrile from safranal.

References

-

B. V. Rokade, J. R. Prabhu. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. J. Org. Chem., 2012, 77, 5364-5370. [Link]

-

Y. Zhang, et al. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. Green Chem., 2022, 24, 5235-5241. [Link]

-

D. A. Nelson. The synthesis of safranal. Massachusetts Institute of Technology, Dept. of Chemistry, 1953. [Link]

-

S. Puenpa, et al. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Org. Biomol. Chem., 2021, 19, 959-963. [Link]

-

M. A. R. María, et al. Alternative synthetic route towards nitriles by using aldehydes... Angew. Chem. Int. Ed., 2021, 60, 1284-1295. [Link]

-

J. R. Hanson. Making nitriles. Chemguide. [Link]

-

M. H. Boskabady, et al. Safranal: From an Aromatic Natural Product to a Rewarding Pharmacological Agent. Iran. J. Basic Med. Sci., 2012, 15, 978-990. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

T. Betke, et al. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. Angew. Chem. Int. Ed., 2019, 58, 10294-10306. [Link]

-

S. H. Wee, et al. A Facile One-Pot Conversion of Aldehydes into Nitriles. Synth. Commun., 2009, 39, 3154-3159. [Link]

-

T. Yamaguchi, K. Mihara. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. J. Biotechnol., 2024, 384, 20-28. [Link]

-

D. A. Nelson. The synthesis of safranal. ResearchGate. [Link]

-

S. Frusciante, et al. The first steps in synthesizing saffron. Nature Middle East. [Link]

-

D. A. Nelson. The synthesis of safranal. Massachusetts Institute of Technology, 1953. [Link]

-

U. Nandi, et al. Description of Druglike Properties of Safranal and Its Chemistry behind Low Oral Exposure. ACS Omega, 2020, 5, 9100-9109. [Link]

-

J. Vittimberga. synthesis of safranal. Massachusetts Institute of Technology, 1951. [Link]

-

Safranal. Wikipedia. [Link]

-

U. Nandi, et al. Description of Druglike Properties of Safranal and Its Chemistry behind Low Oral Exposure. ACS Omega, 2020, 5, 9100-9109. [Link]

-

U. B. Patil, S. S. Shendage, J. M. Nagarkar. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent. Synthesis, 2013, 45, 3295-3299. [Link]

-

M. L. R. Gonzalez, et al. Detection of Saffron's Main Bioactive Compounds and Their Relationship with Commercial Quality. Foods, 2022, 11, 3046. [Link]

-

O. Koshovyi, et al. Effective Isolation of Picrocrocin and Crocins from Saffron: From HPTLC to Working Standard Obtaining. Molecules, 2022, 27, 4241. [Link]

-

F. V. Vafa, et al. Identification of Safranal as the Main Allelochemical from Saffron (Crocus sativus). researchmap. [Link]

-

B. Avula, et al. Analysis of Crocetins and Safranal Variations in Saffron (Crocus sativus) Stigma Samples and Dietary Supplements Using HPLC/UHPLC-PDA-MS. Food Anal. Methods, 2022, 15, 2235-2249. [Link]

-

M. Cardak, et al. The Chemistry of Saffron (Crocus Sativus L.): Nature's Red Gold. JOTCSA, 2023, 10, 515-530. [Link]

-

H. R. Das, et al. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. J. Braz. Chem. Soc., 2011, 22, 2210-2214. [Link]

-

Damascenone. PubChem. [Link]

-

Safranal. PubChem. [Link]

-

2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-. NIST Chemistry WebBook. [Link]

-

1-(2,6,6-Trimethylcyclohexa-1,3-dienyl)-2-buten-1-one. The Fragrance Conservatory. [Link]

-

K. S. Ayyar, et al. SYNTHESIS OF DELTA-DAMASCONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEX-3-ENYL)BUT-2-EN-1-ONE) AND BETA-DAMASCENONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEXA-1,3-DIENYL)BUT-2-EN-1-ONE). Chem. Ind., 1975, 48, 438. [https://www.semanticscholar.org/paper/SYNTHESIS-OF-DELTA-DAMASCONE(TRANS-1-(2%2C6%2C6-AND-Ayyar-Cookson/5688a44955c4217112003c27633c063183595d73]([Link]

-

M. A. Ciufolini, et al. Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc, 2011, 2011, 14-23. [Link]

-

K. S. Ayyar, et al. Synthesis of δ-damascone [trans-1-(2,6,6-trimethylcyclohex-3-enyl)but-2-en-1-one] and β-damascenone [trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one]. J. Chem. Soc., Perkin Trans. 1, 1975, 1727-1736. [Link]

Sources

- 1. Safranal: From an Aromatic Natural Product to a Rewarding Pharmacological Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safranal - Wikipedia [en.wikipedia.org]

- 3. The synthesis of safranal [dspace.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis of safranal [dspace.mit.edu]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

Unlocking the Potential of a Novel Scaffold: A Technical Guide to Future Research on 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile

Abstract

The compound 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile represents a largely unexplored area of chemical research. While its existence is confirmed, with a registered CAS number of 72152-84-2, the scientific literature remains silent on its synthesis, reactivity, and potential applications[1]. This technical guide aims to bridge this knowledge gap by proposing a structured, multi-disciplinary research plan. By drawing logical inferences from the well-documented chemistry of its close structural analog, the fragrant ketone β-damascenone, this document will provide researchers, scientists, and drug development professionals with a comprehensive roadmap for investigating this promising molecule. We will delve into potential synthetic pathways, explore its viability in fragrance and materials science, and outline a strategic approach to uncovering its medicinal chemistry potential. This guide is designed not as a review of existing data, but as a forward-looking prospectus on the untapped scientific value of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.

Introduction: The Case for a Forgotten Molecule

At the heart of chemical innovation lies the exploration of novel molecular architectures. 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22, presents a compelling case for investigation[1]. Its structure is characterized by a conjugated diene system within a six-membered ring, gem-dimethyl substitution, and a strategically placed nitrile functional group.

The true potential of this molecule becomes apparent when compared to its well-known relative, β-damascenone, a C13-norisoprenoid that is a key aroma compound in roses, fruits, and wine. β-damascenone's core, the 2,6,6-trimethylcyclohexa-1,3-dien-1-yl moiety, is identical to that of our target molecule. The primary distinction is the substituent at the C1 position: a crotonoyl group in β-damascenone versus a nitrile group in our compound of interest[2][3][4]. This nitrile group is a versatile chemical handle, known for its diverse reactivity and its role as a pharmacophore in numerous approved pharmaceuticals. The replacement of the bulky, flexible crotonoyl group with the compact, electron-withdrawing nitrile group is expected to impart significantly different physicochemical and biological properties, opening a new chapter of discovery.

This guide will systematically outline potential research avenues, providing the scientific rationale and detailed experimental frameworks necessary to unlock the secrets of this enigmatic molecule.

Proposed Research Area 1: Synthetic Chemistry

The immediate hurdle to any investigation is the lack of a published synthetic route. Drawing inspiration from the numerous syntheses of β-damascenone, we can propose several plausible pathways.

Rationale for Synthetic Exploration

The development of a robust and scalable synthesis is the gateway to all other research. An efficient synthesis will not only provide the necessary quantities for biological and material studies but also offer insights into the molecule's chemical stability and reactivity. The synthetic approaches for β-damascenone often start from β-ionone or related cyclohexene precursors, which undergo a series of transformations including allylic bromination and dehydrobromination to form the conjugated diene system[5]. A similar strategy could be adapted to introduce the nitrile functionality.

Proposed Synthetic Workflow

A logical and promising approach would be to adapt the known synthesis of 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene, a key intermediate for β-damascenone[6], and then convert the acetyl group to a nitrile.

Caption: Proposed synthetic workflow from β-ionone to the target nitrile.

Detailed Experimental Protocol: A Hypothetical Route

Step 1: Synthesis of 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene This step is analogous to established literature procedures for damascenone precursors[5].

-

Dissolve β-ionone (1.0 eq) in a suitable solvent like toluene.

-

Add N-bromosuccinimide (NBS, 1.2 eq) to the solution.

-

Irradiate the mixture with a tungsten lamp for 1-2 hours to facilitate allylic bromination.

-

After cooling, filter the succinimide byproduct.

-

Add a base such as sodium carbonate (2.2 eq) and a polar aprotic solvent like DMF to the filtrate.

-

Stir at room temperature for 30-60 minutes to effect dehydrobromination.

-

Perform an aqueous workup and purify by column chromatography to yield the intermediate dienone.

Step 2: Conversion of Acetyl Group to Nitrile This is a standard transformation in organic chemistry.

-

Subject the intermediate dienone to Baeyer-Villiger oxidation (e.g., using m-CPBA) to form the corresponding acetate ester.

-

Hydrolyze the ester to the alcohol under basic conditions.

-

Oxidize the alcohol to the corresponding carboxylic acid (e.g., using Jones oxidation).

-

Convert the carboxylic acid to the primary amide via the acid chloride (using thionyl chloride followed by ammonia) or a direct coupling agent.

-

Dehydrate the primary amide using a strong dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride) to yield 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.

Table 1: Proposed Reagents and Conditions

| Step | Transformation | Key Reagents | Solvent | Typical Conditions |

| 1a | Allylic Bromination | N-Bromosuccinimide (NBS) | Toluene | Irradiation, 1-2 h |

| 1b | Dehydrobromination | Sodium Carbonate | DMF/Toluene | Room Temp, 0.5-1 h |

| 2a | Oxidation | m-CPBA | Dichloromethane | 0 °C to Room Temp |

| 2b | Hydrolysis | NaOH | Methanol/Water | Reflux |

| 2c | Oxidation | CrO₃, H₂SO₄ | Acetone | 0 °C |

| 2d | Amidation | SOCl₂, then NH₄OH | Toluene, then THF | 0 °C to Room Temp |

| 2e | Dehydration | P₂O₅ or TFAA | Toluene | Reflux |

Proposed Research Area 2: Fragrance and Flavor Chemistry

The structural similarity to β-damascenone, a potent and highly valued aroma chemical, provides a compelling reason to investigate the olfactory properties of the target nitrile.

Rationale for Olfactory Evaluation

β-damascenone is known for its complex fruity, floral, and rose-like scent profile and is used extensively in the fragrance and flavor industry[7][8]. The nitrile functional group, while not as common as esters or ketones in fragrances, can contribute to unique scent profiles, often described as nutty, green, or metallic. The combination of the damascenone-like cyclic core with the nitrile group could result in a novel and commercially valuable aroma chemical.

Proposed Experimental Workflow

Sources

- 1. scbt.com [scbt.com]

- 2. Damascenone | C13H18O | CID 62775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2,6,6-Trimethylcyclohexa-1,3-dienyl)-2-buten-1-one | The Fragrance Conservatory [fragranceconservatory.com]

- 4. 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)- [webbook.nist.gov]

- 5. (E)-4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of δ-damascone [trans-1-(2,6,6-trimethylcyclohex-3-enyl)but-2-en-1-one] and β-damascenone [trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. (E)-beta-damascenone, 23726-93-4 [thegoodscentscompany.com]

- 8. beta-Damascenone | C13H18O | CID 5366074 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical and Practical Guide to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile: Synthesis, Characterization, and Predicted Reactivity

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a novel chemical entity with a notable absence in current scientific literature. This guide serves as a foundational document, providing a comprehensive theoretical framework and practical, actionable protocols for its synthesis, purification, and characterization. By leveraging established principles of organic chemistry and drawing analogies from the well-documented chemistry of its structural analog, safranal, we present a scientifically rigorous prospectus for researchers interested in exploring this and similar novel terpene-like nitriles.

Introduction and Rationale

The 2,6,6-trimethylcyclohexa-1,3-diene scaffold is a privileged structure in natural products, most famously represented by safranal (2,6,6-trimethylcyclohexa-1,3-dien-1-carboxaldehyde), the primary aroma compound in saffron.[1][2] Safranal and its derivatives exhibit a range of interesting biological activities, making the core cyclic diene structure an attractive starting point for the development of new chemical entities. The introduction of a nitrile group in place of the aldehyde in safranal to form 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a logical step in derivatization. The nitrile functional group is a versatile precursor for various other functionalities, including amines, carboxylic acids, and ketones, and is itself a key pharmacophore in many therapeutic agents.[3][4][5]

This guide provides a detailed roadmap for the synthesis of this novel compound, starting from commercially available precursors. We will explore the most plausible synthetic routes, offer detailed experimental protocols, predict the spectroscopic properties for its unambiguous identification, and discuss its potential reactivity based on its constituent functional groups.

Proposed Synthetic Pathways

The most direct and logical approach to the synthesis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is the conversion of the aldehyde group of safranal or a related precursor. Two primary, well-established methods for this transformation are proposed.

Pathway A: Direct Conversion from Safranal via an Oxime Intermediate

This is a classic and reliable two-step method for converting an aldehyde to a nitrile.[6] The aldehyde is first reacted with hydroxylamine to form an aldoxime, which is then dehydrated to yield the nitrile.

Diagram of Synthetic Pathway A:

Caption: Two-step synthesis from safranal via an oxime intermediate.

Experimental Protocol: Synthesis of Safranal Oxime

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of safranal in ethanol.

-

Add a solution of 1.1 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.2 equivalents of a mild base (e.g., sodium acetate or pyridine) in water.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude safranal oxime, which can be used in the next step without further purification.

Experimental Protocol: Dehydration of Safranal Oxime to the Nitrile

-

Dissolve the crude safranal oxime from the previous step in a suitable solvent such as acetic anhydride (which also acts as the dehydrating agent) or an inert solvent like dichloromethane.

-

If using an inert solvent, add 1.5 equivalents of a dehydrating agent (e.g., thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or triflic anhydride).[6]

-

Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture into ice-water to quench any excess reagent.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Pathway B: From β-Ionone via a Cyanohydrin Intermediate

An alternative route begins with β-ionone, a readily available and common intermediate in Vitamin A synthesis.[7][8] This pathway involves the formation of a cyanohydrin, followed by dehydration and rearrangement.

Diagram of Synthetic Pathway B:

Caption: Synthesis from β-ionone via a cyanohydrin intermediate.

Experimental Protocol: Synthesis of β-Ionone Cyanohydrin

-

To a stirred, cooled (0 °C) solution of β-ionone (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., ZnI₂).